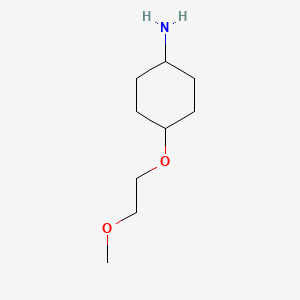

trans-4-(2-Methoxyethoxy)cyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-4-(2-Methoxyethoxy)cyclohexanamine: is an organic compound with the molecular formula C9H19NO2 . It is a cyclohexane derivative where the amine group is substituted at the 4-position with a 2-methoxyethoxy group. This compound is known for its applications in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of 4-Methylcyclohexanone Oxime: One common method involves the reduction of 4-methylcyclohexanone oxime using sodium in alcohols, typically ethanol.

Hydrogenation: Another method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts.

Industrial Production Methods: The industrial production of trans-4-(2-Methoxyethoxy)cyclohexanamine typically involves the hydrogenation of aniline or the reduction of cyclohexanone derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(2-Methoxyethoxy)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium in ethanol.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation Products: Corresponding cyclohexanone derivatives.

Reduction Products: More reduced forms of the compound, such as cyclohexylamines.

Substitution Products: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-(2-Methoxyethoxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can modulate biological pathways by binding to these targets, leading to various biochemical effects.

Comparison with Similar Compounds

Cyclohexylamine: A simpler amine derivative of cyclohexane.

4-Methylcyclohexanamine: Another cyclohexane derivative with a methyl group at the 4-position.

Uniqueness:

- The presence of the 2-methoxyethoxy group at the 4-position of the cyclohexane ring makes trans-4-(2-Methoxyethoxy)cyclohexanamine unique. This substitution can significantly influence its chemical reactivity and biological activity compared to other cyclohexane derivatives.

Biological Activity

trans-4-(2-Methoxyethoxy)cyclohexanamine is a cyclohexane derivative with significant potential in various biological applications. Its unique structure, characterized by the methoxyethoxy substituent, influences its chemical reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound's IUPAC name is this compound, with the molecular formula C9H19NO2. The presence of the 2-methoxyethoxy group at the 4-position enhances its solubility and reactivity compared to simpler cyclohexylamines.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It can modulate various biological pathways by binding to these targets, leading to diverse biochemical effects. The compound's ability to participate in oxidation, reduction, and substitution reactions further underlines its versatility in biological systems.

Biological Activity

Several studies have reported on the biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Neuropharmacological Effects : Research indicates potential neuropharmacological effects, including modulation of neurotransmitter systems. The compound may act as a modulator of serotonin and norepinephrine pathways, making it a candidate for further investigation in mood disorders .

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which might be beneficial in conditions like obesity or diabetes .

Case Studies

- Neuropharmacological Study : A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors. The results indicated that the compound modulates serotonin receptors, supporting its potential use in treating anxiety disorders .

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating a promising antimicrobial profile .

Data Tables

Properties

IUPAC Name |

4-(2-methoxyethoxy)cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUKJAYFLVIFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.